![molecular formula C18H18F3N3O2 B5128586 [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B5128586.png)
[1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with a pyrazole ring, a piperidine ring, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methylpyrazole-3-carbonyl chloride, which is then reacted with piperidin-3-ylamine to form the intermediate. This intermediate is subsequently coupled with 4-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product. The reactions are usually carried out under anhydrous conditions with the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, can impart desirable characteristics such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone
- [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(fluoromethyl)phenyl]methanone
- [1-(2-Methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(chloromethyl)phenyl]methanone
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-(2-methylpyrazole-3-carbonyl)piperidin-3-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-23-15(8-9-22-23)17(26)24-10-2-3-13(11-24)16(25)12-4-6-14(7-5-12)18(19,20)21/h4-9,13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCBZXCHVCFBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-{[(5Z)-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5128505.png)
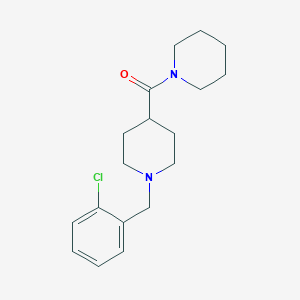
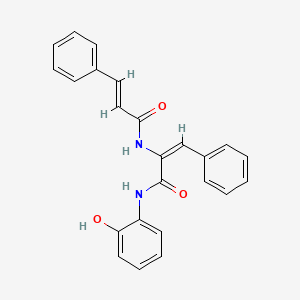
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
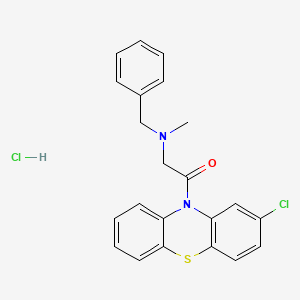
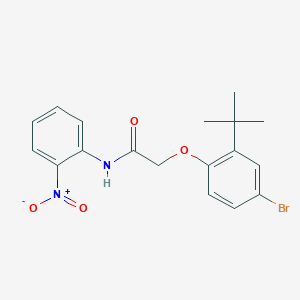
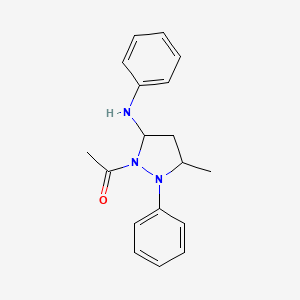
![(5E)-1-(3-chlorophenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5128545.png)
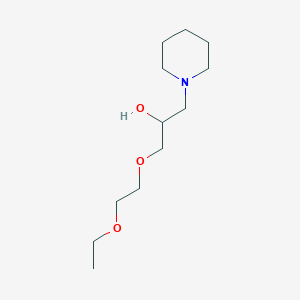
![(5E)-1-(4-BROMOPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5128551.png)
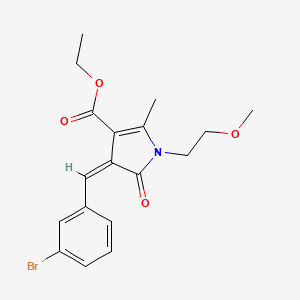
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5128573.png)
![2-[(4-amino-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5128593.png)
![7,14-Bis(4-fluorophenyl)-4,11-bis(3-methylphenyl)-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B5128597.png)
